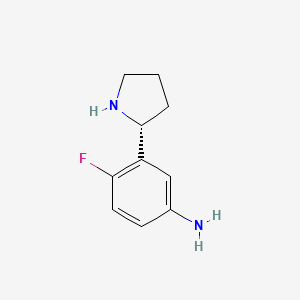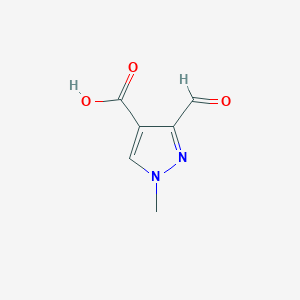
Methyl 2-(4-(1-aminoethyl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-(1-aminoethyl)phenoxy)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenoxyacetic acid and contains an aminoethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1-aminoethyl)phenoxy)acetate typically involves the reaction of 4-(1-aminoethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl 2-(4-(1-aminoethyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Methyl 2-(4-(1-aminoethyl)phenoxy)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(4-(1-aminoethyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, modulating their activity. The phenoxyacetate moiety can also interact with hydrophobic pockets within proteins, influencing their function.
類似化合物との比較
Similar Compounds
Methyl 2-(4-(2-aminoethyl)phenoxy)acetate: Similar structure but with a different position of the aminoethyl group.
Methyl 2-(4-(1-aminoethyl)phenoxy)propionate: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
Methyl 2-(4-(1-aminoethyl)phenoxy)acetate is unique due to its specific substitution pattern and the presence of both an aminoethyl group and a phenoxyacetate moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 2-[4-(1-aminoethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H15NO3/c1-8(12)9-3-5-10(6-4-9)15-7-11(13)14-2/h3-6,8H,7,12H2,1-2H3 |
InChIキー |
YRHYQTTZYXWRGB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OCC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



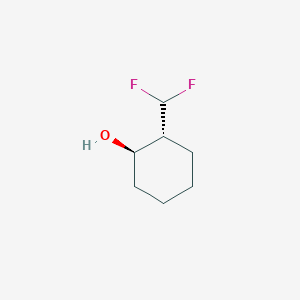
![2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13322809.png)
![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine](/img/structure/B13322811.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13322812.png)

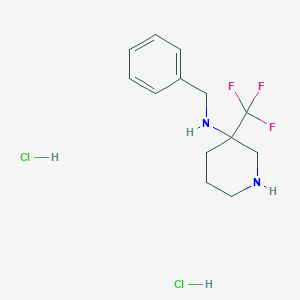

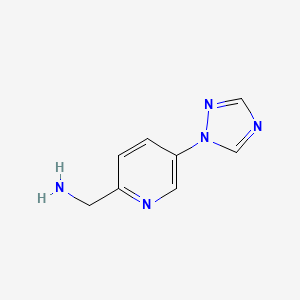
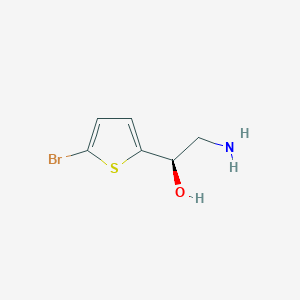
![Bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13322847.png)

